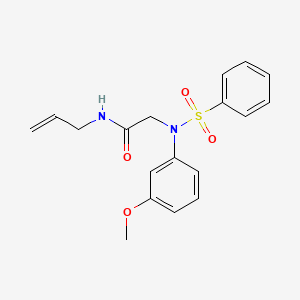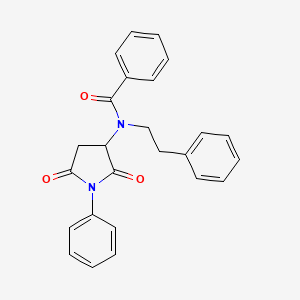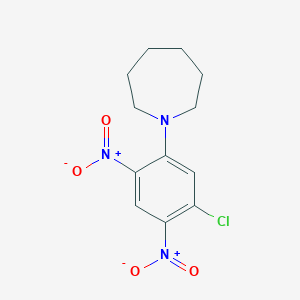
N~1~-allyl-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-allyl-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as AMG 487, is a small molecule antagonist of the chemokine receptor CXCR3. CXCR3 is a G protein-coupled receptor that is expressed on T cells, natural killer cells, and some B cells. It is involved in the recruitment of immune cells to sites of inflammation and is implicated in the pathogenesis of several autoimmune diseases and cancer.
作用機序
N~1~-allyl-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide 487 binds to the extracellular domain of CXCR3 and blocks the binding of CXCL9, CXCL10, and CXCL11. This prevents the activation of downstream signaling pathways that are involved in cell migration and inflammation. In addition, this compound 487 can induce the internalization and degradation of CXCR3, which further reduces its surface expression and function.
Biochemical and Physiological Effects:
This compound 487 has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound 487 can inhibit the production of pro-inflammatory cytokines such as interferon-gamma and tumor necrosis factor-alpha. In addition, this compound 487 can reduce the activation of T cells and natural killer cells. In vivo studies have shown that this compound 487 can reduce the infiltration of immune cells into inflamed tissues and inhibit the development of autoimmune diseases and cancer.
実験室実験の利点と制限
N~1~-allyl-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide 487 has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has a high affinity and specificity for CXCR3, which makes it a useful tool for studying the role of CXCR3 in immune cell migration and inflammation. However, there are also some limitations to using this compound 487 in lab experiments. It is a potent inhibitor of CXCR3 and can completely block its function, which may not reflect the physiological role of CXCR3 in vivo. In addition, the effects of this compound 487 may be cell type-specific and may vary depending on the experimental conditions.
将来の方向性
There are several future directions for the research on N~1~-allyl-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide 487. One direction is to investigate its potential therapeutic applications in other autoimmune diseases and cancer types. Another direction is to study the role of CXCR3 in the immune response to viral infections and to develop CXCR3 inhibitors as antiviral agents. In addition, there is a need to develop more selective CXCR3 inhibitors that can target specific signaling pathways and cell types. Finally, the development of CXCR3 imaging agents can provide a non-invasive tool for monitoring CXCR3 expression and function in vivo.
合成法
N~1~-allyl-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide 487 was first synthesized by scientists at Amgen Inc. The synthesis method involves the reaction of N~1~-allyl-N~2~-(3-methoxyphenyl)glycinamide with phenylsulfonyl chloride in the presence of triethylamine. The product is then purified by column chromatography to obtain this compound 487 with a purity of over 95%.
科学的研究の応用
N~1~-allyl-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide 487 has been extensively studied for its potential therapeutic applications in autoimmune diseases and cancer. In vitro studies have shown that this compound 487 inhibits the migration of T cells and natural killer cells towards the chemokines CXCL9, CXCL10, and CXCL11, which are ligands for CXCR3. In vivo studies in animal models of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis have shown that this compound 487 can reduce inflammation and disease severity. In addition, preclinical studies in animal models of cancer have shown that this compound 487 can inhibit tumor growth and metastasis.
特性
IUPAC Name |
2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-3-12-19-18(21)14-20(15-8-7-9-16(13-15)24-2)25(22,23)17-10-5-4-6-11-17/h3-11,13H,1,12,14H2,2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCGAVOUVXVEGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N(CC(=O)NCC=C)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-[2-(anilinocarbonyl)hydrazino]-4-oxobutanoate](/img/structure/B5010419.png)
![((2S)-1-{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-2-pyrrolidinyl)methanol](/img/structure/B5010438.png)
![5-[(4-isobutoxy-1-naphthyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5010441.png)
![7-amino-2-bromo-10,11,12,13-tetrahydrochromeno[4,3-d]cyclohepta[b]pyridin-6(9H)-one](/img/structure/B5010451.png)
![5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine](/img/structure/B5010452.png)


![N-({[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide](/img/structure/B5010471.png)
![2-{[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]thio}-N-methylacetamide](/img/structure/B5010476.png)

![3-(2-chloro-5-nitrobenzylidene)-9-propyl-3H-imidazo[1,2-a]benzimidazol-2(9H)-one](/img/structure/B5010485.png)
![1-[2-(2,4-dichlorophenoxy)ethyl]piperidine oxalate](/img/structure/B5010492.png)

![2,3,4,5-tetrabromo-6-({[4-(methoxycarbonyl)phenyl]amino}carbonyl)benzoic acid](/img/structure/B5010515.png)